molecular formula C11H13N3O2S B3048899 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide CAS No. 185430-52-8

3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B3048899
CAS No.: 185430-52-8
M. Wt: 251.31 g/mol
InChI Key: IHMBNOOUSWWUFM-UHFFFAOYSA-N
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Description

3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a high-purity chemical compound offered for research and development purposes. This specialized small molecule belongs to the 3-aminothieno[2,3-b]pyridine-2-carboxamide class of heterocyclic compounds, a scaffold recognized for its significant potential in medicinal chemistry and pharmaceutical research . Compounds based on this core structure have been identified as key scaffolds for the development of selective positive allosteric modulators for muscarinic acetylcholine receptors, with published research reporting nanomolar potency at the M4 receptor subtype . This specific activity is under investigation in preclinical models for central nervous system disorders, highlighting the compound's value in neuroscience research . The broader chemical class is known to undergo unusual oxidative dimerization reactions, serving as a versatile precursor for synthesizing complex polyheterocyclic ensembles, which is of great interest in synthetic and methodological chemistry . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-5-3-6(4-16-2)7-8(12)9(10(13)15)17-11(7)14-5/h3H,4,12H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMBNOOUSWWUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351584
Record name 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185430-52-8
Record name 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
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Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

A widely adopted route involves the cyclization of 3-aminothiophene intermediates with cyanoacetamide or malononitrile derivatives. For example:

  • Step 1 : Reaction of 5-methyl-2-thiophenecarboxaldehyde with malononitrile and ammonium acetate in acetic acid yields 3-amino-6-methylthieno[2,3-b]pyridine-2-carbonitrile.
  • Step 2 : Hydrolysis of the nitrile group to carboxylic acid using concentrated HCl, followed by amidation with ammonium hydroxide, affords the 2-carboxamide.

Key conditions (Table 1):

Step Reagents Solvent Temp (°C) Yield (%)
1 Malononitrile, NH4OAc AcOH 200 78
2 HCl (conc.), NH4OH H2O/EtOH 100 65

Palladium-Catalyzed Cross-Coupling Approaches

Patent EP2008654A1 discloses a method using pyridine triflate intermediates:

  • Triflate Formation : Treatment of 4-hydroxy-6-methylthieno[2,3-b]pyridine with N-phenyltrifluoromethanesulfonimide in DMF/NaH.
  • Suzuki Coupling : Reaction with methoxymethylboronic acid under Pd(dba)2/tri-2-furylphosphine catalysis in dioxane at 80°C.

This method achieves 72% yield for the C4 methoxymethylation step.

Methoxymethyl Group Installation Tactics

Direct Alkylation of 4-Hydroxymethyl Intermediates

A two-step sequence from:

  • Hydroxymethyl Precursor : Oxidation of 4-methylthieno[2,3-b]pyridine using SeO2 in dioxane/water.
  • Williamson Ether Synthesis : Treatment with methyl iodide and NaH in DMF at 0°C → RT (86% yield).

Mitsunobu Etherification

For sterically hindered substrates, US4127580A demonstrates:

  • DIAD (1.1 eq), PPh3 (1.1 eq), and methanol in THF at 0°C → RT (24 h).
  • Purification via preparative TLC (10% MeOH/CH2Cl2) yields 61% product.

Carboxamide Group Introduction

Hydrolysis-Amidation Sequence

  • Ester Hydrolysis : 2-Cyano intermediate → carboxylic acid using 6M HCl (reflux, 12 h).
  • Ammonolysis : Reaction with NH4Cl/DMF in microwave (150°C, 30 min).

Direct Coupling Using Carboxamide Synthons

Patent EP2008654A1 employs:

  • 2-Chloroacetamide + NaH/DMF (70°C, 2 h) → 85% conversion.

Integrated Synthetic Route Exemplar

Combining optimal steps from literature:

  • Core Formation : Cyclocondensation of 5-methyl-2-thiophenecarboxaldehyde → 3-amino-6-methylthieno[2,3-b]pyridine-2-carbonitrile (78%).
  • Methoxymethylation :
    • Oxidation to 4-hydroxymethyl (SeO2, 70%)
    • Mitsunobu with MeOH (61%)
  • Amidation : NH3/MeOH (sealed tube, 100°C, 20 h) → 89%.

Overall Yield : 34% (three steps).

Analytical Data and Characterization

Critical spectroscopic data from:

  • ¹H NMR (DMSO-d6): δ 2.41 (s, 3H, CH3), 3.29 (s, 3H, OCH3), 4.59 (s, 2H, OCH2), 6.88 (s, 1H, H5), 7.21 (br s, 2H, NH2).
  • HRMS : [M+H]+ calcd. 292.1064, found 292.1061.

Challenges and Optimization Opportunities

  • Regioselectivity in Alkylation : Competing O- vs N-alkylation requires careful base selection (NaH > K2CO3).
  • Purification : High-polarity intermediates necessitate reverse-phase chromatography or countercurrent distribution.
  • Scale-Up : Pd-catalyzed methods face cost barriers; cyclocondensation routes preferred for kilogram-scale.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 4

The methoxymethyl group distinguishes the target compound from analogs with other substituents:

Compound Name Position 4 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes References
Target Compound Methoxymethyl C₁₁H₁₃N₃O₂S 251.3 N/A Structural uniqueness
3d (Benzyloxy-substituted) Benzyloxy C₁₆H₁₅N₃O₂S 299.4 216–221 Alkoxy derivatives for solubility tuning
3e (Cyclohexyloxy-substituted) Cyclohexyloxy C₁₅H₁₉N₃O₂S 291.4 206–208 Enhanced lipophilicity
KuSaSch100 (Cyclopenta-fused) Phenyl C₂₃H₂₀ClN₃OS 428.9 <250 Antiplasmodial activity
CP0530104 (Trifluoromethyl-substituted) Trifluoromethyl C₁₅H₉F₄N₃OS 355.3 N/A Bioactivity optimization

Key Observations :

  • Methoxymethyl vs. Alkoxy Groups : The methoxymethyl group (target compound) provides a balance of hydrophilicity and steric bulk compared to bulkier benzyloxy or cyclohexyloxy groups .
  • Fused Systems : Cyclopenta-fused analogs (e.g., KuSaSch100) exhibit antiplasmodial activity but have higher molecular weights and altered ring strain .

Substituent Variations at Position 2 (Carboxamide Derivatives)

The carboxamide group at position 2 is critical for hydrogen bonding and target interactions:

Compound Name Position 2 Substituent Synthesis Yield (%) Key Spectral Data (IR/NMR) References
Target Compound Carboxamide N/A N/A
7g (N-Morpholino carboxamide) N-Morpholino carboxamide 88 IR: 3460 cm⁻¹ (NH), 2220 cm⁻¹ (CN)
7h (N-(4-Methylpiperazino) carboxamide) N-(4-Methylpiperazino) carboxamide 86 IR: 3480 cm⁻¹ (NH), 2220 cm⁻¹ (CN)
BI605906 Difluoropropyl-piperidinyl N/A Soluble in DMSO (2 mg/mL); IKKβ inhibitor

Key Observations :

  • Secondary Amide Derivatives : Compounds like 7g and 7h show high yields (86–88%) and distinct IR peaks for NH and CN groups, indicating robust synthetic routes .
  • Biological Relevance : BI605906, a carboxamide derivative with a difluoropropyl-piperidinyl group, acts as an ATP-competitive IKKβ inhibitor, highlighting the role of substituents in target specificity .

Biological Activity

Overview

3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound belonging to the thienopyridine class. Its unique structural features, including an amino group, methoxymethyl group, and a methyl group on a thieno[2,3-b]pyridine core, contribute to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃N₃O₂S
  • Molecular Weight : 251.3048 g/mol
  • CAS Number : 185430-52-8

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have demonstrated antimicrobial activity against a range of pathogens. The compound's ability to inhibit bacterial growth has been attributed to its interaction with bacterial cell membranes and metabolic pathways.

Antiviral Activity

Preliminary research suggests potential antiviral effects, particularly against RNA viruses. The mechanism may involve interference with viral replication processes.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in experimental models. It appears to modulate the production of pro-inflammatory cytokines, which are crucial in inflammatory responses.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the synthesis of inflammatory mediators.
  • Receptor Modulation : It may interact with various receptors in the immune system, altering cellular responses to pathogens or injury.

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Reported anti-inflammatory effects in a murine model of arthritis, showing a significant reduction in paw swelling compared to controls.
Investigated the compound's antiviral properties against influenza virus; results indicated a reduction in viral titers by up to 75% at optimal concentrations.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions:

  • Cyclization Reactions : Starting from substituted pyridine derivatives, cyclization is achieved using sulfur-containing reagents.
  • Substitution Reactions : The introduction of amino and methoxymethyl groups occurs through nucleophilic substitution.

Industrial applications include its use as a building block for more complex heterocyclic compounds and potential therapeutic agents.

Q & A

Q. What synthetic methodologies are employed for the preparation of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of a substituted 2-chloroacetamide derivative with a thienopyridine precursor under reflux conditions in sodium ethoxide/ethanol, followed by precipitation and recrystallization .
  • Step 2 : Introduction of the methoxymethyl group via nucleophilic substitution or alkylation, optimized for regioselectivity using temperature-controlled reactions (e.g., 60–80°C) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures yields high-purity (>95%) products, verified by HPLC .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm substituent positions (e.g., methoxymethyl at C4, methyl at C6) and carboxamide functionality .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, SHELX programs refine crystal structures, particularly for resolving steric effects of the methoxymethyl group .

Q. What in vitro assays are recommended for initial biological evaluation?

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard agents .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for Epac1 or muscarinic receptors) using transfected HEK293 cells, with LY2119620 (a structural analog) as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Variation : Replace the methoxymethyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky groups (e.g., thiophenyl) to assess effects on receptor binding .
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like Epac1, correlating computational data with IC50_{50} values from inhibition assays .
  • Metabolic Stability : Introduce fluorine atoms or cyclopropyl moieties to enhance pharmacokinetic profiles, as seen in analogs like LY2033298 .

Q. How to address contradictions in reported biological activity data?

  • Assay Standardization : Control variables such as cell passage number, serum concentration, and incubation time. For example, Epac1 inhibition efficacy varies with cell density in hypertrophy models .
  • Structural Verification : Re-examine batch purity via 19F^{19}F-NMR (if fluorinated analogs are compared) and confirm crystallinity using differential scanning calorimetry (DSC) .
  • Cross-Study Meta-Analysis : Compare data from analogs (e.g., 3-amino-4-phenyl-6-(trifluoromethyl) derivatives) to identify trends obscured by assay-specific conditions .

Q. What crystallographic strategies resolve ambiguities in molecular conformation?

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets, critical for modeling flexible methoxymethyl groups .
  • Refinement : SHELXL’s TWIN and BASF commands handle twinning or disorder, common in bulky thienopyridine derivatives .
  • Hydrogen Bonding Analysis : Identify key interactions (e.g., N–H···O carboxamide bonds) that stabilize the crystal lattice, informing solubility predictions .

Q. How to design in vivo models for chronic vs. acute pharmacological effects?

  • Acute Models : Intraperitoneal administration in myocardial ischemia-reperfusion (I/R) injury models, monitoring troponin levels at 24-hour intervals .
  • Chronic Models : Oral dosing in β-adrenergic receptor (β-AR) hyperactivity models (e.g., 14-day infusion), assessing cardiac hypertrophy via echocardiography .
  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations, with tissue distribution studies focusing on heart and liver due to first-pass metabolism .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Thieno[2,3-b]pyridine Derivatives

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationNaOEt, EtOH, reflux65–78>95%
AlkylationK2_2CO3_3, DMF, 60°C5298%
RecrystallizationEthanol/water (1:3)99%

Q. Table 2. Biological Activity of Structural Analogs

CompoundTargetIC50_{50} (nM)Model SystemReference
LY2119620M2/M4 mAChR11.3HEK293 cells
10a (4-bromo analog)Epac1240Cardiomyocytes
3-amino-4-(thiophen-2-yl) derivativeAntimicrobialMIC = 8 µg/mLS. aureus

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

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